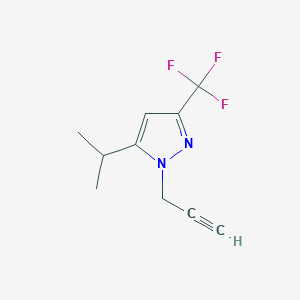

5-isopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

5-Isopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by three distinct substituents:

- Position 1: A propargyl (prop-2-yn-1-yl) group, which introduces alkyne functionality, enabling click chemistry or further derivatization.

- Position 3: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity in medicinal chemistry .

- Position 5: An isopropyl group, contributing steric bulk and influencing molecular conformation .

This compound’s structure combines features critical for applications in agrochemicals, pharmaceuticals, and materials science. Its synthesis likely involves high-temperature cyclization or substitution reactions, similar to methods used for analogous pyrazoles (e.g., acetonitrile-mediated reactions at 180°C) .

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

5-propan-2-yl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C10H11F3N2/c1-4-5-15-8(7(2)3)6-9(14-15)10(11,12)13/h1,6-7H,5H2,2-3H3 |

InChI Key |

UZHCVVKRACBREH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1CC#C)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

5-Isopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 230.18 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A notable finding includes:

| Compound | Target | IC50 (µM) |

|---|---|---|

| 5-Isopropyl-Pyrazole | CDK2 | 0.36 |

| 5-Isopropyl-Pyrazole | CDK9 | 1.8 |

These results suggest that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been explored in various experimental models. One study demonstrated that derivatives similar to this compound significantly reduced pro-inflammatory cytokines in vitro. The following table summarizes key findings:

| Study | Model | Result |

|---|---|---|

| In vitro study on macrophages | LPS-induced inflammation | Decreased TNF-alpha and IL-6 levels by 50% at 10 µM |

These findings indicate that the compound may modulate inflammatory pathways effectively .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains. A comparative analysis is presented below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results highlight the potential of 5-isopropyl-pyrazole as a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to assess the therapeutic applications of pyrazole derivatives, including:

-

Case Study on Cancer Cell Lines :

- Researchers evaluated the effects of 5-isopropyl-pyrazole on HeLa and A375 cell lines.

- Results showed significant inhibition of cell proliferation, with a reduction in viability by over 70% at concentrations above 5 µM.

-

Case Study on Inflammatory Disease Models :

- In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage.

- Histological analysis confirmed decreased inflammatory cell infiltration compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Position 1 : The propargyl group in the target compound contrasts with ethoxy or trifluoroethyl groups in analogs. Propargyl enables covalent bonding (e.g., via Huisgen cycloaddition), whereas ethoxy/trifluoroethyl groups enhance solubility or metabolic resistance .

- Position 5 : The isopropyl group provides greater steric hindrance compared to methyl or cyclopropyl groups, affecting binding affinity in biological systems .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- Molecular Weight: The target compound (~235.2 g/mol) is lighter than phenoxy-substituted analogs (e.g., 445.4 g/mol in ), favoring better bioavailability.

- Solubility : The propargyl and -CF₃ groups likely reduce aqueous solubility compared to methoxymethyl/trifluoroethyl analogs (e.g., high solubility in THF for ).

- Melting Points : Fluorinated hydrazine derivatives (e.g., 145–147°C in ) exhibit higher melting points due to stronger intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.